molecular formula C21H15ClN2O3S B2519246 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899973-34-3

2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2519246
CAS No.: 899973-34-3
M. Wt: 410.87
InChI Key: GDECNOZHZRSSMH-UHFFFAOYSA-N
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Description

This product, 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine, is a high-purity chemical compound intended for research applications. The complex molecular architecture of this compound, featuring a benzo[1,3]dioxole (piperonyl) group, a thiophene ring, and a fused pyrazolo-oxazine system, suggests potential as a valuable intermediate or scaffold in medicinal chemistry and drug discovery research. Its specific mechanism of action and primary research applications are currently under investigation in various scientific fields. Researchers can utilize this compound for in vitro studies to explore its biochemical properties and pharmacological potential. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-9-chloro-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c22-14-2-4-18-15(8-14)17-9-16(12-1-3-19-20(7-12)26-11-25-19)23-24(17)21(27-18)13-5-6-28-10-13/h1-8,10,17,21H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDECNOZHZRSSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CSC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from various research efforts.

Chemical Structure and Properties

The molecular formula for this compound is C19H15ClN2O3SC_{19}H_{15}ClN_{2}O_{3S}, with a molecular weight of approximately 372.85 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiophene ring, which are known for their roles in enhancing biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cells through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
  • Receptor Interaction : Structure-activity relationship (SAR) studies have revealed that the presence of chlorine and thiophene groups significantly enhances binding affinity to target receptors, which is crucial for therapeutic efficacy against conditions like anxiety and seizures .

Biological Activity Data

The following table summarizes key biological activities reported for this class of compounds:

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerHepG22.38
HCT1161.54
MCF74.52
CytotoxicityNormal Cell Line>150
Receptor BindingBDZ ReceptorsHigh Affinity

Case Studies

Several studies have focused on the biological activity of compounds structurally related to our target compound:

  • Synthesis and Anticancer Activity : A study synthesized derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer effects against various cell lines. The results indicated significant antiproliferative activity with low cytotoxicity towards normal cells .
  • Structure Activity Relationship Studies : Research highlighted how modifications at specific positions on the benzodiazepine scaffold enhanced receptor affinity and biological activity, demonstrating that halogen substitutions could optimize therapeutic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, which is notable for its fused heterocyclic systems. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reported Activity/Notes Reference
Target Compound: 2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[...] C₂₁H₁₆ClN₂O₃S - 9-Cl, 5-(thiophen-3-yl), 2-(benzo[1,3]dioxol-5-yl) No bioactivity data reported
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₃₂H₂₆ClN₂O₃ - 7-OCH₃, 2-phenyl, 5-(4-(4-Cl-benzyloxy)phenyl) No bioactivity data reported
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₃H₂₀ClN₂O₃S - 9-Cl, 5-(2,5-(OCH₃)₂-phenyl), 2-(thiophen-2-yl) Structural analog with thiophen-2-yl isomer
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine C₂₉H₂₁Cl₂N₂O₂ - 7,9-diCl, 5-(4-OCH₃-phenyl), 2-(naphthalen-2-yl) Higher halogenation; bulky aromatic groups
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole C₁₅H₁₈N₂O₂ - Pyrazole core, 3-t-Bu, 5-(benzo[1,3]dioxol-5-yl) Anticonvulsant activity in rodent models

Key Observations

Substituent Effects on Bioactivity :

  • The thiophen-3-yl group in the target compound distinguishes it from analogs like the thiophen-2-yl isomer in . Thiophene orientation influences π-π stacking and receptor binding, though specific data for these compounds is lacking .
  • Chlorine substitution at position 9 (target compound) vs. 7,9-dichloro in may alter electronic properties and metabolic stability. Dichloro derivatives often exhibit enhanced lipophilicity and resistance to oxidative metabolism .

However, the pyrazolo-benzoxazine core may confer distinct pharmacokinetic profiles due to increased rigidity and hydrogen-bonding capacity .

Synthetic and Crystallographic Insights: Synthesis of related pyrazolo-benzoxazines often employs cyclocondensation reactions (e.g., ), but the target compound’s route remains undocumented.

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